

Discovery and history of 5-Methyl-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to **5-Methyl-2-thiophenecarboxylic Acid**: From Discovery to Modern Synthesis and Application

Abstract

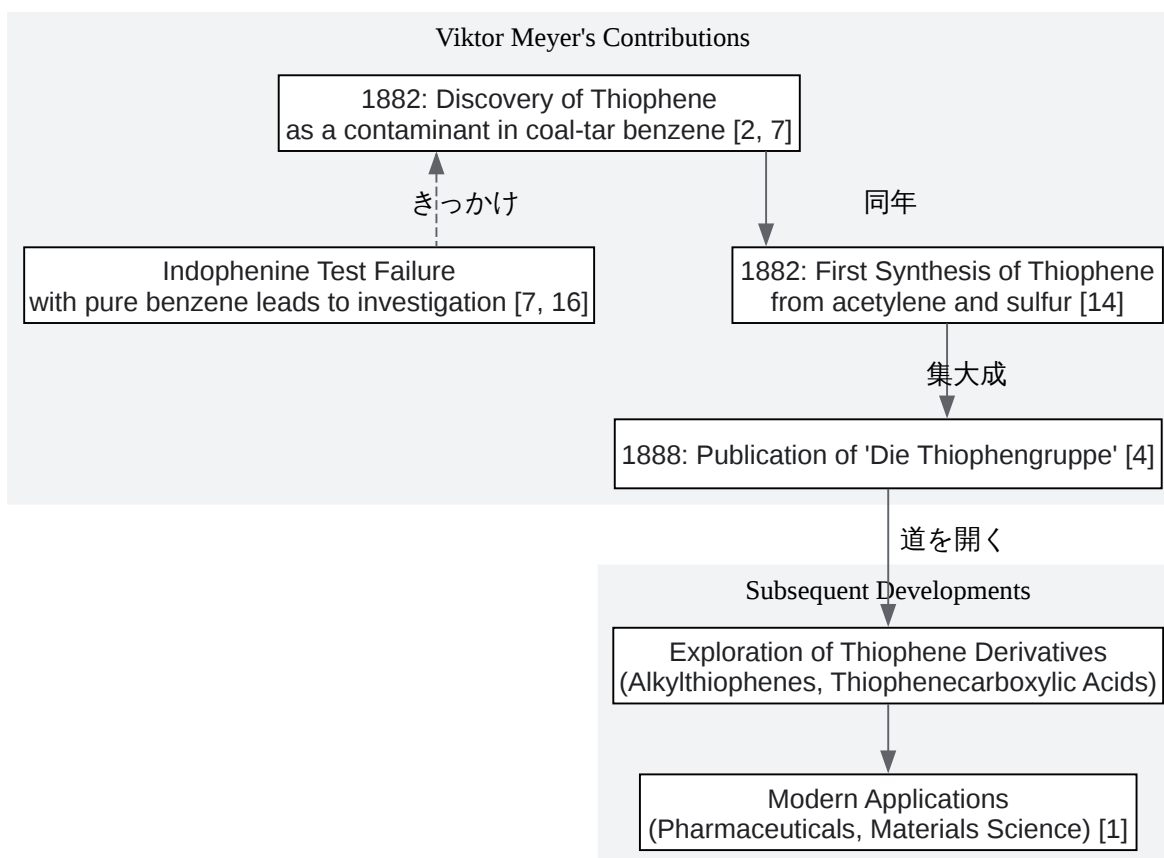
5-Methyl-2-thiophenecarboxylic acid, a pivotal heterocyclic compound, serves as a fundamental building block across diverse scientific disciplines, most notably in pharmaceutical and materials science. This guide provides a comprehensive exploration of its origins, tracing back to the foundational discovery of its parent heterocycle, thiophene. We delve into the historical and contemporary synthetic methodologies, elucidating the chemical principles that underpin these transformations. Furthermore, this document details the spectroscopic techniques for its characterization and examines its significant role as a versatile intermediate in the development of advanced materials and therapeutic agents.

Historical Prelude: The Discovery of the Thiophene Ring

The story of **5-Methyl-2-thiophenecarboxylic acid** is intrinsically linked to the discovery of its core structure, thiophene. In 1882, the German chemist Viktor Meyer, at the Zürich Polytechnic Institute, stumbled upon this novel sulfur-containing heterocycle.^{[1][2][3]} The discovery was serendipitous, arising from a failed lecture demonstration.^[1] Meyer had been using the indophenine test—a reaction with isatin and concentrated sulfuric acid that produces a blue

dye—to characterize benzene.[3][4] He observed that benzene sourced from the decarboxylation of benzoic acid did not produce the characteristic blue color, whereas commercial benzene derived from coal tar did.[2][3] This keen observation led him to isolate the responsible contaminant, which he named "thiophene."[1][4][5]

Meyer's discovery opened a new chapter in heterocyclic chemistry.[6] He not only identified the compound but also published its first synthesis in the same year, involving the reaction of acetylene with elemental sulfur.[5][7] His extensive work on this new class of compounds was later compiled in his 1888 book, *Die Thiophengruppe* (The Thiophene Group).[6] This foundational research paved the way for the synthesis and investigation of a vast array of thiophene derivatives, including **5-Methyl-2-thiophenecarboxylic acid**.



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Figure 1: Timeline from the discovery of thiophene to the development of its derivatives.

Synthesis of 5-Methyl-2-thiophenecarboxylic Acid: A Methodological Overview

The synthesis of **5-Methyl-2-thiophenecarboxylic acid** has evolved, with several reliable methods established for both laboratory and potential industrial-scale production. The choice of

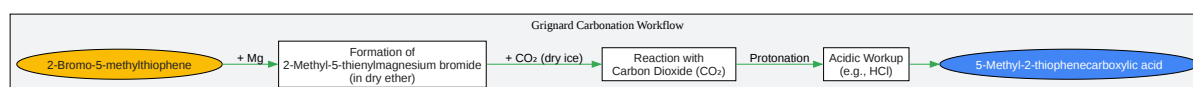
synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Grignard Carbonation: A Classic and Reliable Route

One of the most well-established methods for preparing thiophenecarboxylic acids involves the carbonation of a thienylmagnesium halide (a Grignard reagent).^{[8][9]} This pathway is valued for its reliability and applicability to a range of substituted thiophenes.

The process begins with the formation of a Grignard reagent from a halogenated 2-methylthiophene, typically 2-bromo-5-methylthiophene. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired carboxylic acid.

Causality and Experimental Insight: The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium attacking the electrophilic carbon of CO₂. The reaction must be conducted under strictly anhydrous conditions, as any moisture will quench the Grignard reagent by protonation, reducing the yield. The use of an ether solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.



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*Figure 2: Workflow for the synthesis of **5-Methyl-2-thiophenecarboxylic acid** via Grignard carbonation.*

Experimental Protocol: Grignard Carbonation

- **Apparatus Setup:** Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

- **Reagent Preparation:** Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction.
- **Grignard Formation:** Dissolve 2-bromo-5-methylthiophene in anhydrous diethyl ether and add it dropwise to the magnesium suspension. Maintain a gentle reflux.
- **Carbonation:** Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Cautiously add crushed dry ice in small portions.
- **Quenching and Workup:** After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., water or hexane/ethyl acetate) to obtain pure **5-Methyl-2-thiophenecarboxylic acid**.[\[10\]](#)

Oxidation of 2-Acetyl-5-methylthiophene

Another common synthetic approach is the oxidation of a precursor ketone, 2-acetyl-5-methylthiophene. The haloform reaction is a classic example, but modern protocols often employ more efficient and milder oxidizing agents. A contemporary method utilizes Oxone (potassium peroxymonosulfate) in the presence of trifluoroacetic acid (TFA).[\[10\]](#)

Causality and Experimental Insight: This method leverages the robust oxidizing power of Oxone. The reaction proceeds through the oxidation of the acetyl group to a carboxylic acid. TFA acts as a catalyst and solvent, facilitating the oxidative process. This route is advantageous as it avoids the use of harsh reagents like chromium or manganese oxides.

Experimental Protocol: Oxone-Mediated Oxidation[\[10\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve 2-acetyl-5-methylthiophene in trifluoroacetic acid.

- **Oxidant Addition:** Add Oxone (2 equivalents) portion-wise to the solution while stirring. Maintain the temperature with an ice bath if the reaction is exothermic.
- **Reaction Monitoring:** Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
- **Isolation:** A colorless solid will precipitate. Collect the precipitate by filtration and wash it with cold water.
- **Purification:** Dry the solid under vacuum. If necessary, purify further by column chromatography on silica gel (e.g., using an ethyl acetate-hexane gradient) to yield pure **5-methyl-2-thiophenecarboxylic acid** as a white crystalline solid.^[10]

Spectroscopic Characterization and Structural Elucidation

The structural confirmation of **5-Methyl-2-thiophenecarboxylic acid** relies on standard spectroscopic techniques. NMR and IR spectroscopy are indispensable tools for verifying the identity and purity of the synthesized compound.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the proton and carbon environments within the molecule.

Table 1: Typical ^1H and ^{13}C NMR Data for **5-Methyl-2-thiophenecarboxylic acid** (Note: Chemical shifts (δ) are in ppm. Spectra are typically recorded in CDCl_3 or DMSO-d_6 . Data is synthesized from typical values for similar structures.)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|-----------------|---------------------------------|---------------|------------------------------------|
| ^1H | ~12.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |
| ^1H | ~7.65 | Doublet | Thiophene proton (H3) |
| ^1H | ~6.85 | Doublet | Thiophene proton (H4) |
| ^1H | ~2.55 | Singlet | Methyl protons (-CH ₃) |
| ^{13}C | ~168 | Singlet | Carboxylic acid carbon (-COOH) |
| ^{13}C | ~148 | Singlet | Thiophene carbon (C5) |
| ^{13}C | ~138 | Singlet | Thiophene carbon (C2) |
| ^{13}C | ~134 | Singlet | Thiophene carbon (C3) |
| ^{13}C | ~127 | Singlet | Thiophene carbon (C4) |
| ^{13}C | ~16 | Singlet | Methyl carbon (-CH ₃) |

- ^1H NMR Interpretation: The highly downfield and broad signal above 10 ppm is characteristic of the acidic carboxylic acid proton. The two doublets in the aromatic region correspond to the two protons on the thiophene ring, with their coupling pattern confirming their adjacent positions. The singlet integrating to three protons is assigned to the methyl group.
- ^{13}C NMR Interpretation: The spectrum shows six distinct carbon signals. The signal furthest downfield corresponds to the carbonyl carbon of the carboxylic acid. The four signals in the aromatic region are assigned to the thiophene ring carbons, and the upfield signal represents the methyl group carbon.[\[8\]](#)[\[11\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|--------------------------------|-----------|----------------------------|-----------------------------|
| 2500 - 3300 | Broad | O-H Stretch | Carboxylic Acid |
| ~2920 | Medium | C-H Stretch | Methyl Group |
| ~1680 | Strong | C=O Stretch | Carboxylic Acid |
| 1450 - 1550 | Medium | C=C Stretch | Thiophene Ring |
| ~810 | Strong | C-H Bending (out-of-plane) | 2,5-disubstituted thiophene |

- IR Interpretation: The most prominent features are the very broad O-H stretch of the carboxylic acid dimer and the strong carbonyl (C=O) absorption band around 1680 cm⁻¹. The presence of bands for C-H stretching of the methyl and thiophene ring, along with the characteristic C=C stretching of the ring, further confirms the structure.[\[11\]](#)[\[12\]](#)

Applications in Research and Development

5-Methyl-2-thiophenecarboxylic acid is not an end product in itself but rather a highly versatile intermediate. Its value lies in the reactive handles it provides—the carboxylic acid group and the substituted thiophene ring—making it a prized precursor in several key industrial and research areas.[\[8\]](#)[\[13\]](#)[\[14\]](#)

- Pharmaceutical Development: The thiophene scaffold is a "privileged structure" in medicinal chemistry, known for its bioisosteric relationship with the phenyl group and its favorable electronic properties.[\[4\]](#)[\[15\]](#) **5-Methyl-2-thiophenecarboxylic acid** serves as a crucial building block for synthesizing a range of therapeutic agents, particularly anti-inflammatory and antimicrobial compounds.[\[13\]](#)[\[16\]](#) The carboxylic acid moiety can be easily converted into esters, amides, and other functional groups to modulate the pharmacological properties of the final drug candidate.[\[8\]](#)

- **Agrochemicals:** In the agrochemical industry, this compound is utilized in the formulation of potent and effective pesticides and herbicides, contributing to improved crop protection and yields.[\[13\]](#)
- **Material Science:** The unique electronic properties of the thiophene ring make it a valuable component in the development of advanced materials.[\[14\]](#) Derivatives of **5-Methyl-2-thiophenecarboxylic acid** are explored for creating conductive polymers, components of organic electronic devices, and functional materials with enhanced thermal and mechanical properties.[\[13\]](#)[\[15\]](#)

Conclusion

From its conceptual roots in Viktor Meyer's foundational discovery of thiophene, **5-Methyl-2-thiophenecarboxylic acid** has emerged as a compound of significant scientific and commercial interest. The development of robust and varied synthetic routes, such as Grignard carbonation and modern oxidative methods, has made it readily accessible for research and development. Its structural features, confirmed by modern spectroscopic methods, render it an invaluable and versatile intermediate. As research in pharmaceuticals, agrochemicals, and material science continues to advance, the demand for such pivotal building blocks is set to grow, ensuring the continued relevance of **5-Methyl-2-thiophenecarboxylic acid** in the landscape of modern chemistry.

References

- Vertex AI Search. (n.d.). **5-Methyl-2-thiophenecarboxylic acid**.
- Encyclopaedia Britannica. (n.d.). Viktor Meyer.
- Wikipedia. (n.d.). Viktor Meyer.
- Sanabria, L. (2020). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century. *Revista CENIC Ciencias Químicas*, 51(2), 223-234.
- World of Chemicals. (n.d.). Viktor Meyer.
- Wellt company. (n.d.). **5-Methyl-2-Thiophenecarboxylic Acid**: A Versatile Intermediate for Pharmaceuticals and Material Science.
- SpectraBase. (n.d.). **5-Methyl-2-thiophenecarboxylic acid** - Optional[MS (GC)].
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- Wikipedia. (n.d.). Thiophene.
- Salo Gronowitz. (1985).
- Dwivedi, A. R., Thakur, S., & Jadhav, H. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable

leads. RSC Medicinal Chemistry, 15(1), 23-47. [Link]

- Lowe, O. D., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2463–2470. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis.
- ResearchGate. (n.d.). Thiophene and Thiophene Derivatives.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
- Nasyrov, I. S., et al. (2004).
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

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Sources

- 1. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]
- 2. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of

2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 10. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]
- 11. 5-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. qcc.edu [qcc.edu]
- 14. nbinnno.com [nbinnno.com]
- 15. nbinnno.com [nbinnno.com]
- 16. 5-Methyl-2-Thiophenecarboxylic Acid CAS 1918-79-2 for Organic Synthesis - 5-Methylthiophene-2-Carboxylic Acid and 2-Thiophenecarboxylic Acid 5-Methyl- [megawidechem.en.made-in-china.com]
- To cite this document: BenchChem. [Discovery and history of 5-Methyl-2-thiophenecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156291#discovery-and-history-of-5-methyl-2-thiophenecarboxylic-acid]

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